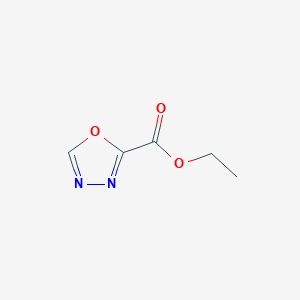

1,3,4-恶二唑-2-甲酸乙酯

描述

Ethyl 1,3,4-oxadiazole-2-carboxylate is a type of 1,3,4-oxadiazole derivative . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . Ethyl 1,3,4-oxadiazole-2-carboxylate is considered a useful research chemical .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including Ethyl 1,3,4-oxadiazole-2-carboxylate, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has also been reported .Molecular Structure Analysis

The molecular structure of Ethyl 1,3,4-oxadiazole-2-carboxylate was established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Chemical Reactions Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1,3,4-oxadiazole-2-carboxylate is 157.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 157.04874109 g/mol . Its topological polar surface area is 91.2 Ų .科学研究应用

Antimicrobial Activity

Derivatives containing 1,3,4-oxadiazole have been reported to exhibit significant antimicrobial properties. This includes activity against a range of harmful microorganisms such as bacteria and fungi .

Antitumor Activity

These compounds have also shown promise in antitumor studies. They have been evaluated for their efficacy against various cancer cell lines and have shown potential as cancer therapeutic agents .

Antibacterial Activity

The antibacterial properties of 1,3,4-oxadiazole derivatives make them valuable in the development of new antibacterial drugs. They have been tested against different strains of bacteria to assess their effectiveness .

Antiviral Activity

Research has indicated that 1,3,4-oxadiazole compounds can have antiviral effects. This application is particularly relevant in the search for treatments against various viral infections .

Herbicidal Activity

In the field of agrochemistry, these derivatives have been used to develop herbicides . Their herbicidal activity helps in controlling unwanted plant growth in agricultural settings .

Anti-inflammatory and Analgesic Activity

These compounds are also known for their anti-inflammatory and analgesic effects, which can be utilized in creating medications to relieve pain and inflammation .

Antidepressant and Anticonvulsant Activity

There is evidence to suggest that 1,3,4-oxadiazole derivatives can act as antidepressants and anticonvulsants , offering potential applications in the treatment of neurological disorders .

Cancer Research

Specifically targeting cancer research, some 1,3,4-oxadiazole derivatives have been found potent against breast cancer, stomach cancer, and liver cancer cell lines. This opens up avenues for developing new chemotherapeutic agents .

作用机制

Target of Action

Ethyl 1,3,4-oxadiazole-2-carboxylate, like other 1,3,4-oxadiazole derivatives, has been found to target various enzymes and proteins that contribute to cell proliferation . These targets include enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

The interaction of Ethyl 1,3,4-oxadiazole-2-carboxylate with its targets leads to a variety of effects. For instance, by inhibiting the activity of enzymes like thymidylate synthase, HDAC, and topoisomerase II, the compound can disrupt the normal functioning of cells, leading to antiproliferative effects .

Biochemical Pathways

Ethyl 1,3,4-oxadiazole-2-carboxylate affects several biochemical pathways. Its inhibition of thymidylate synthase, for example, can disrupt DNA synthesis and repair, while its inhibition of HDAC can affect gene expression . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

1,3,4-oxadiazole derivatives are generally known for their low lipophilicity, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 1,3,4-oxadiazole-2-carboxylate’s action are largely due to its interaction with its targets. By inhibiting key enzymes and disrupting biochemical pathways, the compound can induce cell cycle arrest and apoptosis, leading to its antiproliferative effects .

未来方向

The promising effect of 1,3,4-oxadiazole derivatives, especially on the MDA-MB-231 cell line, motivates future studies to improve the anticancer profile and to reduce the toxicological risks . The presence of a morpholine ring on a heterocyclic system leads to an enhancement of pharmacological activities in most cases . Therefore, future research could focus on synthesizing different new 1,3,4-oxadiazole derivatives to increase their activity and lower their toxicity .

属性

IUPAC Name |

ethyl 1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZUBHIKKPLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,3,4-oxadiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)

![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)